molecular formula C17H16O B2901212 (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one CAS No. 38661-85-7

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Cat. No.: B2901212
CAS No.: 38661-85-7
M. Wt: 236.314
InChI Key: PVXRCKOBYSFHAX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-(4-Methylphenyl)-1-phenylbut-3-en-2-one ( 38661-85-7) is a high-purity α,β-unsaturated ketone of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with the molecular formula C17H16O and a molecular weight of 236.31, serves as a versatile building block for constructing more complex molecular architectures . Its core structure, characterized by a conjugated system with an electron-deficient alkene, makes it a valuable substrate in Michael addition reactions and other conjugate addition chemistries fundamental to medicinal chemistry and materials science . The specific positioning of the methyl and phenyl substituents on the unsaturated ketone scaffold influences its steric and electronic properties, dictating its reactivity and making it a candidate for developing structure-activity relationships in drug discovery programs . Research into analogous α,β-unsaturated ketones suggests potential for exploring a range of biological activities, including anti-inflammatory and antioxidant effects, positioning this compound as a valuable intermediate for these investigations . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRCKOBYSFHAX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one involves the Friedel-Crafts acylation of 4-methylacetophenone with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted aromatic compounds

Mechanism of Action

The mechanism of action of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) share a core α,β-unsaturated ketone system but differ in chain length and substituents. Key comparisons include:

3-(4-Methylphenyl)-1-phenylprop-2-en-1-one (CAS 4224-87-7)
  • Structure: Shorter chain (propenone vs. butenone) with phenyl and 4-methylphenyl groups.
  • Molecular Formula : C₁₆H₁₄O (MW: 222.28 g/mol).
  • Key Differences : Reduced conjugation length may lower stability and alter electronic transitions. Used as a precursor in heterocyclic synthesis .
(E)-1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CAS 132971-92-7)
  • Structure : Fluorine and hydroxyl substituents modify electronic and hydrogen-bonding properties.
  • Synthesis: Prepared via Claisen-Schmidt condensation (KOH/ethanol), a common route for chalcones .
Comparative Table: Chalcone Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
Target Compound C₁₇H₁₆O 236.31 4-Methylphenyl, phenyl Extended conjugation, E-config
3-(4-Methylphenyl)-1-phenylprop-2-en-1-one C₁₆H₁₄O 222.28 4-Methylphenyl, phenyl Chalcone scaffold, precursor
(E)-1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propenone C₁₅H₁₁FO₂ 242.25 4-Fluorophenyl, 2-hydroxyphenyl Enhanced H-bonding, bioactivity

Enones with Heterocyclic Moieties

Incorporation of heterocycles alters electronic and steric profiles:

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one
  • Structure : Triazole ring introduces nitrogen, enabling hydrogen bonding and coordination chemistry.
  • Crystallography : Single-crystal X-ray data (R factor: 0.053) confirm planar geometry and intermolecular interactions .
3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one
  • Structure : Furyl group increases aromatic diversity; chloro and fluoro substituents enhance electrophilicity.
  • Applications: Potential in materials science due to extended π-systems .

Bioactive Analogs

4-(1H-Indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-ones (Compounds 10, 16)
  • Structure: 4-Methylphenyl group linked to tetrahydropyrimidinone scaffold.
  • Activity : Exhibits 49.5–70.7% anti-inflammatory activity (vs. ibuprofen’s 86.4%) with reduced ulcerogenicity .
  • Comparison: The target compound’s 4-methylphenyl group may similarly modulate bioactivity, though its enone system could favor different targets.

Trifluoromethyl and Amino Derivatives

(3E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
  • Structure: Trifluoromethyl and amino groups enhance polarity and metabolic stability.
  • Applications: Fluorinated enones are explored in medicinal chemistry for protease inhibition .

Biological Activity

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, commonly referred to as benzalacetone , is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H16O(Molecular Weight 240 30 g mol)\text{C}_{16}\text{H}_{16}\text{O}\quad (\text{Molecular Weight 240 30 g mol})

It features a phenyl group and a methyl-substituted phenyl group, contributing to its unique reactivity and biological activity.

1. Antioxidant Activity

Benzalacetone exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative damage. A study highlighted its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antiviral Activity

Benzalacetone has also exhibited antiviral effects against several viruses. It was found to inhibit the replication of the influenza virus in cell cultures, likely through interference with viral entry or replication processes . This activity marks it as a candidate for further antiviral drug development.

4. Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of benzalacetone on cancer cell lines. It was reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted by Kuo et al. assessed the antioxidant capacity of benzalacetone using various assays including DPPH radical scavenging and ABTS assays. The results indicated a dose-dependent increase in antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism
Research published in the European Journal of Medicinal Chemistry examined the anti-inflammatory effects of benzalacetone in a murine model of acute inflammation. The study reported a significant reduction in paw edema when treated with benzalacetone, correlating with decreased levels of inflammatory mediators .

Data Tables

Biological Activity Effect Reference
AntioxidantScavenges free radicalsKuo et al., 2005
Anti-inflammatoryReduces cytokine levelsEFSA Report, 2022
AntiviralInhibits influenza virusElias et al., 1988
CytotoxicInduces apoptosisMDPI Study, 2022

Q & A

Q. What are the recommended synthetic routes for (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one?

The compound can be synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde under basic conditions (e.g., NaOH/ethanol). Alternatively, Wittig reactions using stabilized ylides or cross-coupling strategies (e.g., Heck reaction) may be employed for stereoselective synthesis. Reaction optimization should include monitoring by TLC and purification via column chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Confirm the E-configuration of the α,β-unsaturated ketone via coupling constants (J = 12–16 Hz for trans protons). Aromatic protons from the 4-methylphenyl and phenyl groups appear as distinct multiplet regions.
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
  • X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., C=O and C=C distances ~1.22 Å and 1.34 Å, respectively) .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to light and moisture , requiring storage in amber vials under inert gas (N₂/Ar) at 4°C. Thermal degradation studies suggest stability below 40°C. Periodic purity checks via HPLC are advised to detect oxidation byproducts (e.g., epoxides) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?

Stereoselectivity in Claisen-Schmidt condensation is pH-dependent: basic conditions favor the thermodynamically stable E-isomer, while acidic conditions may lead to Z-isomer formation. Solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. RT) further modulate reaction kinetics. Computational modeling (DFT) can predict transition-state energies to optimize conditions .

Q. What biological activity screening methodologies are applicable to this compound?

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer studies : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
  • Mechanistic insights : ROS generation and apoptosis markers (e.g., caspase-3 activation) can be quantified via flow cytometry .

Q. How can computational tools predict the reactivity of this compound?

DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic attack sites (e.g., β-carbon of the enone). Molecular docking identifies potential protein targets (e.g., COX-2, EGFR) by analyzing binding affinities. PubChem descriptors (InChI, SMILES) enable cheminformatics workflows for virtual screening .

Q. How should researchers address contradictions in reported biological activity data?

Variability may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity (e.g., HPLC vs. crude samples). Reproducibility requires standardized protocols, such as ISO 10993 for cytotoxicity testing. Degradation studies (e.g., accelerated stability testing) can identify labile functional groups .

Q. What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?

Key analogs include:

  • 4-Fluorophenyl derivative : Assess electronic effects on bioactivity .
  • Methoxy-substituted analogs : Evaluate steric hindrance and metabolic stability .
  • Reduced ketone derivatives : Compare saturated vs. unsaturated backbone efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.